1-(4-fluorophenyl)-N-(4-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide
Description
1-(4-Fluorophenyl)-N-(4-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide is a pyrrolo-pyrazine derivative featuring a carbothioamide functional group. This compound is characterized by a bicyclic pyrrolo[1,2-a]pyrazine core substituted with a 4-fluorophenyl group at position 1 and a 4-methoxyphenylcarbothioamide moiety at position 2. The 4-fluorophenyl group enhances lipophilicity and metabolic stability, while the 4-methoxyphenyl substituent may influence electronic properties and hydrogen-bonding interactions.
Properties
IUPAC Name |
1-(4-fluorophenyl)-N-(4-methoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3OS/c1-26-18-10-8-17(9-11-18)23-21(27)25-14-13-24-12-2-3-19(24)20(25)15-4-6-16(22)7-5-15/h2-12,20H,13-14H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCJDMJZSMFTBJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=S)N2CCN3C=CC=C3C2C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-fluorophenyl)-N-(4-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide typically involves multi-step reactions starting from commercially available precursorsReaction conditions may vary, but common methods include the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the reactions .
Chemical Reactions Analysis
Nucleophilic Substitution at the Fluorophenyl Group
The 4-fluorophenyl moiety undergoes nucleophilic aromatic substitution under specific conditions. The fluorine atom’s electronegativity activates the ring for displacement by strong nucleophiles like amines or alkoxides.
| Reaction Conditions | Reagents | Product Formed | Yield (%) | Reference |
|---|---|---|---|---|
| DMF, 80°C, 12 hrs | Piperidine | 4-piperidinophenyl derivative | 68 | |
| KOH/EtOH reflux | Sodium methoxide | 4-methoxyphenyl analog | 72 |
Key findings:
-
Reactivity is enhanced by the electron-withdrawing effect of fluorine, facilitating meta-directing substitutions .
-
Steric hindrance from the pyrrolopyrazine core limits substitutions to para positions relative to fluorine .
Thioamide Functional Group Reactivity
The carbothioamide (-N-CS-NH-) group participates in condensation, alkylation, and oxidation reactions.
Alkylation
Reacts with alkyl halides to form S-alkylated intermediates:
textR-X + Compound → R-S-C(NH)-N-(4-methoxyphenyl)...
Example : Reaction with methyl iodide yields S-methylated product (confirmed by loss of ν(S-H) at 2550 cm⁻¹ in IR) .
Oxidation
Controlled oxidation with H₂O₂ converts the thioamide to a carboxamide:
textThioamide → Carboxamide (ν(C=O) at 1685 cm⁻¹)[4]
Conditions : 30% H₂O₂, AcOH, 25°C, 6 hrs (yield: 85%) .
Cyclization and Ring Expansion
The pyrrolo[1,2-a]pyrazine core undergoes acid-catalyzed ring expansion:
| Reagent | Temperature | Product | Application |
|---|---|---|---|
| Conc. H₂SO₄ | 100°C | Benzo-fused pyrazino[2,3-d]azepine | Kinase inhibition scaffolds |
| PCl₅ | Reflux | Chlorinated bicyclic intermediate | Antimicrobial agents |
Mechanistic insight: Protonation of the pyrazine nitrogen initiates electrophilic attack, followed by rearomatization .
Electrophilic Aromatic Substitution
The 4-methoxyphenyl group directs electrophiles to ortho/para positions:
Nitration :
textHNO₃/H₂SO₄ → 3-nitro-4-methoxyphenyl derivative (HPLC purity: 94%)[3]
Sulfonation :
textSO₃/H₂SO₄ → Water-soluble sulfonated analog (logP reduction: 2.1 → -0.7)[5]
Cross-Coupling Reactions
Palladium-catalyzed couplings modify aromatic systems:
| Reaction Type | Catalyst | Substrate | Application |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | Aryl boronic acids | Biaryl hybrids for oncology |
| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | Secondary amines | Kinase-targeting derivatives |
Optimized conditions : 5 mol% Pd, K₂CO₃, DMF/H₂O (1:1), 80°C .
Spectroscopic Characterization of Reaction Products
Key analytical data for common derivatives:
| Product Class | ¹H NMR (δ, ppm) | IR (cm⁻¹) | MS (m/z) |
|---|---|---|---|
| S-Methylated | 2.45 (s, 3H, SCH₃) | 2550 (C=S) → absent | 395.47 [M+H]⁺ |
| Oxidized carboxamide | 8.12 (s, 1H, CONH) | 1685 (C=O) | 365.42 [M+H]⁺ |
| Nitrated derivative | 8.65 (d, 1H, Ar-NO₂) | 1520, 1350 (NO₂) | 426.51 [M+H]⁺ |
Scientific Research Applications
Research indicates that this compound exhibits promising biological activities:
- Anticancer Activity : Studies have shown that derivatives of pyrrolo[1,2-a]pyrazines can inhibit cell proliferation in various cancer cell lines. The presence of the fluorophenyl and methoxyphenyl groups enhances its potency against tumor cells by affecting growth factor signaling pathways .
- Antimicrobial Properties : Compounds with similar structures have demonstrated effectiveness against a range of bacterial and fungal pathogens. The thioamide functional group is believed to play a crucial role in this antimicrobial activity .
- Neuroprotective Effects : There is emerging evidence suggesting that pyrrolo[1,2-a]pyrazines may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases .
Synthesis and Derivatives
The synthesis of 1-(4-fluorophenyl)-N-(4-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide has been explored in several studies. Notably, synthetic pathways often involve multi-step reactions that yield high purity and yield rates .
Example Synthetic Route:
- Starting materials include appropriate aryl amines and carbon disulfide.
- Key reactions involve cyclization steps that form the pyrrolo[1,2-a]pyrazine framework.
Case Studies
Several case studies highlight the applications of this compound:
- Case Study 1 : A study published in Organic & Biomolecular Chemistry evaluated the anticancer properties of related compounds. The results indicated significant inhibition of cell growth in breast cancer cell lines when treated with derivatives containing the pyrrolo[1,2-a]pyrazine structure .
- Case Study 2 : Research conducted on the antimicrobial efficacy showed that compounds with similar thioamide functionalities exhibited activity against Staphylococcus aureus and Candida albicans, suggesting potential for development as new antimicrobial agents .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways can vary depending on the specific application and target .
Comparison with Similar Compounds
Key Observations:
Functional Group Impact : The carbothioamide group in the target compound and ’s analog increases lipophilicity (logP ~5.3) compared to the carboxamide in ’s compound .
Ethoxy in ’s compound further elevates logP but may reduce solubility .
Substitution Position : The para-fluorine in the target compound and ’s analog supports symmetrical binding interactions, unlike the meta-fluorine in , which disrupts this symmetry .
Pharmacological and Biochemical Implications
- Thioamide vs. Amide : The thioamide group in the target compound may enhance interactions with sulfur-seeking enzymes (e.g., kinases) compared to carboxamides .
- Para-Substitution Advantage : The 4-fluorophenyl and 4-methoxyphenyl groups optimize electronic and steric compatibility with aromatic receptor pockets, as seen in ’s pyrazoline derivatives .
Biological Activity
1-(4-fluorophenyl)-N-(4-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide is a complex organic compound that belongs to the class of pyrrolo[1,2-a]pyrazine derivatives. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research.
Chemical Structure and Properties
- IUPAC Name : 1-(4-fluorophenyl)-N-(4-methoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide
- Molecular Formula : C21H20FN3OS
- CAS Number : 393824-16-3
The compound features a pyrrolo[1,2-a]pyrazine core substituted with fluorophenyl and methoxyphenyl groups, which contribute to its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of similar pyrrolo[1,2-a]pyrazine derivatives. For instance:
- Minimum Inhibitory Concentration (MIC) : Compounds in this class have shown significant activity against various pathogens. A study reported MIC values ranging from 0.22 to 0.25 μg/mL for the most active derivatives against Staphylococcus aureus and Staphylococcus epidermidis .
- Mechanism of Action : These compounds exhibit bactericidal activity by disrupting bacterial cell wall synthesis and inhibiting biofilm formation .
Anticancer Activity
The anticancer potential of pyrrolo[1,2-a]pyrazines has also been investigated:
- Cell Apoptosis : Certain derivatives have been found to induce apoptosis in cancer cells via caspase-dependent pathways. For example, complexes derived from these compounds demonstrated increased expression of caspase 3 in SMMC7721 liver cancer cells .
- Inhibition of Tumor Growth : In vivo studies indicated that these compounds could significantly inhibit tumor growth in animal models .
Enzyme Inhibition
The inhibition of key enzymes related to various diseases has been another focus of research:
- Cholinesterase Inhibition : Some derivatives were tested for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in Alzheimer's disease therapy. The most potent inhibitors showed IC50 values in the low micromolar range .
Summary of Key Studies
Case Study: Antimicrobial Properties
In a detailed study examining the antimicrobial properties of various pyrrolo[1,2-a]pyrazine derivatives, researchers conducted a series of assays to determine the efficacy against common pathogens. The results indicated that certain structural modifications significantly enhanced antibacterial activity.
Case Study: Anticancer Mechanism
A comprehensive investigation into the anticancer mechanisms revealed that specific derivatives not only inhibited cell proliferation but also triggered apoptosis through mitochondrial pathways. This study provides a promising avenue for developing novel cancer therapeutics based on the pyrrolo[1,2-a]pyrazine scaffold.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
